(3-Acetylphenoxy)acetic Acid
CAS No.: 1878-80-4
Cat. No.: VC21220697
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1878-80-4 |
---|---|
Molecular Formula | C10H10O4 |
Molecular Weight | 194.18 g/mol |
IUPAC Name | 2-(3-acetylphenoxy)acetic acid |
Standard InChI | InChI=1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |
Standard InChI Key | VDZJGFDUSYCVJA-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)OCC(=O)O |
Canonical SMILES | CC(=O)C1=CC(=CC=C1)OCC(=O)O |
Introduction
Chemical Identity and Structure
(3-Acetylphenoxy)acetic acid, with the CAS registry number 1878-80-4, is an organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . The compound features a phenoxy group connected to an acetic acid moiety, with an acetyl group at the meta position of the benzene ring.
Property | Value |
---|---|
Chemical Name | (3-Acetylphenoxy)acetic acid |
CAS Number | 1878-80-4 |
Molecular Formula | C₁₀H₁₀O₄ |
Molecular Weight | 194.18 g/mol |
IUPAC Name | 2-(3-acetylphenoxy)acetic acid |
InChI | InChI=1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChIKey | VDZJGFDUSYCVJA-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)OCC(=O)O |
The compound contains four oxygen atoms: one in the ether linkage between the phenyl ring and the acetate group, one in the carbonyl group of the acetyl substituent, and two in the carboxylic acid group .
Physical Properties
(3-Acetylphenoxy)acetic acid appears as a white to off-white solid or crystalline substance at room temperature. Its physical properties have been determined through both experimental measurements and computational predictions.
The compound's melting point range of 117-121°C indicates its relatively high purity when synthesized for commercial or research applications . The predicted pKa value of approximately 3.10 suggests that it is a moderately strong organic acid, comparable to other phenoxyacetic acid derivatives .
Hazard Category | Classification |
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Signal Word | Warning |
GHS Pictogram | Exclamation Mark (GHS07) |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |
Precautionary Statements | P264: Wash hands thoroughly after handling P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing |
Safety data indicates that the compound is classified as an irritant (Xi) with risk statements related to potential irritation of the eyes, respiratory system, and skin . When handling this compound, appropriate personal protective equipment should be used, including gloves, eye protection, and adequate ventilation to minimize exposure .
Synthesis and Preparation Methods
The synthesis of (3-Acetylphenoxy)acetic acid typically involves the reaction of 3-acetylphenol with chloroacetic acid under basic conditions. A representative synthesis pathway is described below, based on methods similar to those used for other phenoxyacetic acid derivatives.
A common synthetic route involves:
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Reaction of 3-acetylphenol with sodium hydroxide to form the corresponding phenoxide
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Addition of chloroacetic acid to the reaction mixture
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Heating the reaction mixture to facilitate nucleophilic substitution
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Acidification with dilute HCl to obtain the free acid
The preparation of phenoxyacetic acid esters from this compound can be accomplished using phosphonitrilic chloride as an activator, as demonstrated in research on similar phenoxyacetic acid derivatives. This method provides good yields (89-93%) under mild conditions .
Applications and Uses
(3-Acetylphenoxy)acetic acid serves several important functions in chemical research and industrial applications:
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Pharmaceutical Research: The compound is a useful reagent in the synthesis of chalcones with documented antibacterial activity .
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Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules, particularly those requiring a meta-substituted phenoxy moiety .
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Esterification Reactions: The carboxylic acid group readily undergoes esterification to form various esters that have applications as flavor compounds, possessing combinations of sweet, floral, and fruity odors .
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Agricultural Chemistry: Similar to other phenoxyacetic acid derivatives, it may have applications in the manufacture of certain agrochemicals .
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Research Tool: Used in structural and functional relationship studies of phenoxyacetic acid derivatives, contributing to understanding structure-activity relationships .
Research Significance
(3-Acetylphenoxy)acetic acid has significance in several research areas:
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Structure-Activity Relationship Studies: The compound's meta-acetyl substituent provides an important structural variation for studying how different substituents affect the biological activity of phenoxyacetic acid derivatives.
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Synthetic Chemistry: As a bifunctional molecule with both carboxylic acid and ketone functionalities, it serves as a versatile building block for more complex molecular structures.
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Medicinal Chemistry: The compound's antibacterial potential, particularly through its role in chalcone synthesis, makes it valuable in pharmaceutical research seeking new antimicrobial agents .
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Ester Formation Studies: Research has demonstrated that phosphonitrilic chloride combined with N-methyl morpholine effectively activates the carboxylic acid group of phenoxyacetic acids (including derivatives like (3-acetylphenoxy)acetic acid) for esterification reactions, which can lead to compounds with enhanced biological properties .
Supplier | Catalog Number | Available Sizes | Purity |
---|---|---|---|
TCI America | A2061 | 5g, 25g | >98.0% (GC)(T) |
BLD Pharm | Various | Custom sizes | Varies by grade |
CymitQuimica | 3B-A2061, IN-DA002GHU, 54-OR93707 | 100mg to 100g | Research grade |
CP Lab Safety | TCI-A2061-5G | 5g | Research grade |
The compound is typically available in high purity (>98%) suitable for research applications, though pricing varies significantly based on quantity, purity specifications, and supplier .
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